molecular formula C9H18N6 B1329241 Hexakis(trideuteriomethyl)melamine CAS No. 65886-69-3

Hexakis(trideuteriomethyl)melamine

Cat. No. B1329241
CAS RN: 65886-69-3
M. Wt: 228.39 g/mol
InChI Key: UUVWYPNAQBNQJQ-NBDUPMGQSA-N
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Description

Hexakis(trideuteriomethyl)melamine, also known as Hexamethoxymethylmelamine (HMMM), is a hemiaminal ether commonly used as a crosslinking agent in the production of coatings and rubber items . It is produced via the reaction of melamine with formaldehyde and excess methanol, with the latter also acting as a solvent for the reaction .


Synthesis Analysis

The synthesis of HMMM involves the reaction of melamine with formaldehyde and excess methanol . This reaction is commonly used in the production of coatings and rubber items . The compound is produced via the reaction of melamine with formaldehyde and excess methanol, with the latter also acting as a solvent for the reaction .


Molecular Structure Analysis

The molecular structure of HMMM is complex and involves a series of thermal analysis approaches, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), differential thermal analysis (DTA), dynamic mechanical analysis (DMA), and thermomechanical analysis (TMA) .


Chemical Reactions Analysis

HMMM is used as a crosslinking agent in the production of coatings and rubber items . It is produced via the reaction of melamine with formaldehyde and excess methanol .


Physical And Chemical Properties Analysis

HMMM has a chemical formula of C15H30N6O6 and a molar mass of 390.441 g·mol −1 . It has a melting point of 40–42 °C (104–108 °F; 313–315 K) .

Future Directions

HMMM is used in the production of coatings and plastics for cans, coils, and automobiles . It is also used for the formation of melamine nanoparticles and for the production of castings . Future research may focus on improving the efficiency and stability of solar cells using HMMM .

properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(trideuteriomethyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVWYPNAQBNQJQ-NBDUPMGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC(=NC(=N1)N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216097
Record name Melamine, hexa(methyl-d(sub 3))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexakis(trideuteriomethyl)melamine

CAS RN

65886-69-3
Record name Melamine, hexa(methyl-d(sub 3))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065886693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, hexa(methyl-d(sub 3))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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